2-cyclohexyl-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyclohexyl-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclohexyl group, an ethoxyphenyl group, and a tetrazole ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexyl-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the cyclization of an appropriate nitrile with sodium azide under acidic conditions. The resulting tetrazole intermediate is then coupled with a cyclohexyl acetamide derivative through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-cyclohexyl-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of functional groups with new substituents.
Scientific Research Applications
2-cyclohexyl-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and enzyme interactions.
Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-cyclohexyl-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing the compound to bind to enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-cyclohexyl-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide
- 2-cyclohexyl-N-((1-(4-hydroxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide
- 2-cyclohexyl-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)acetamide
Uniqueness
2-cyclohexyl-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide stands out due to the presence of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets compared to its analogs, potentially offering unique advantages in specific applications.
Biological Activity
The compound 2-cyclohexyl-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide is a complex organic molecule that has garnered attention in pharmacological research due to its unique structural features, including a cyclohexyl group, a tetrazole ring, and an ethoxy-substituted phenyl group. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Molecular Characteristics
- Common Name : this compound
- CAS Number : 1005301-19-8
- Molecular Formula : C18H25N5O2
- Molecular Weight : 343.4 g/mol
Structural Features
Feature | Description |
---|---|
Cyclohexyl Group | Contributes to hydrophobic interactions |
Tetrazole Ring | Known for diverse biological activities |
Ethoxy-substituted Phenyl | Enhances solubility and potential pharmacological effects |
The biological activity of this compound can be attributed to its structural components:
- Tetrazole Derivatives : This class of compounds is often associated with antimicrobial and anti-inflammatory properties. The tetrazole ring may facilitate interactions with biological targets through hydrogen bonding and hydrophobic interactions.
- Cyclohexyl Group : This moiety may enhance lipophilicity, allowing for better membrane permeability and bioavailability.
Pharmacological Potential
Research has indicated that compounds with similar structural features exhibit various pharmacological activities:
Compound Name | Biological Activity |
---|---|
1-(4-chlorophenyl)-5-(piperazin-1-ylmethyl)tetrazole | Antimicrobial |
4-(3-fluorophenyl)-5-(3-fluorobenzoyl)thiosemicarbazide | Antimicrobial |
4-[5-(piperazin-1-methyl)tetrazol-1-yl]benzonitrile | Anticancer |
These compounds illustrate how modifications can influence biological activity while maintaining core structural elements similar to those found in the target compound.
Antimicrobial Activity
A study investigating the antimicrobial properties of tetrazole derivatives found that compounds similar to this compound exhibited significant activity against various bacterial strains. The study highlighted the importance of the tetrazole ring in enhancing antimicrobial efficacy through its ability to disrupt bacterial cell membranes.
Anti-inflammatory Properties
Another research project focused on the anti-inflammatory effects of related tetrazole compounds. The findings suggested that these compounds could inhibit key inflammatory pathways, potentially making them suitable candidates for treating inflammatory diseases.
Cytotoxicity Studies
In vitro studies have shown that derivatives of the tetrazole ring possess cytotoxic properties against cancer cell lines. For instance, a compound structurally related to this compound demonstrated significant cytotoxicity with an IC50 value comparable to established anticancer drugs.
Properties
IUPAC Name |
2-cyclohexyl-N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2/c1-2-25-16-10-8-15(9-11-16)23-17(20-21-22-23)13-19-18(24)12-14-6-4-3-5-7-14/h8-11,14H,2-7,12-13H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSGMHOFSFTJBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)CC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.